Methylergometrine
Description
Chemical Classification and Structural Characterization
Ergot Alkaloid Taxonomy
Position Within Ergoline Derivatives
Methylergonovine maleate belongs to the lysergamide subclass of ergoline derivatives, characterized by a tetracyclic ergoline backbone fused with an amide group. Ergoline derivatives are classified into three primary categories:
- Clavines (e.g., agroclavine, festuclavine)
- Lysergic acid derivatives (e.g., ergonovine, lysergic acid diethylamide)
- Ergopeptines (e.g., ergotamine, ergocristine)
Methylergonovine maleate is a modified lysergic acid amide, distinguished by a methyl group at position C6 and a hydroxymethylpropylamide side chain (Figure 1). Its structural alignment with natural ergot alkaloids places it within the simple lysergic acid amide subgroup, alongside ergonovine and methysergide.
Table 1: Key Structural Features of Methylergonovine Maleate
| Feature | Description |
|---|---|
| Core structure | Tetracyclic ergoline (6-methyl-9,10-didehydroergoline) |
| Substitutions | - C6: Methyl group - C8: Hydroxymethylpropylamide side chain |
| Salt form | Maleate (C₄H₄O₄) conjugate |
| Molecular formula | C₂₀H₂₅N₃O₂ (base); C₂₄H₂₉N₃O₆ (maleate salt) |
| Molecular weight | 339.43 g/mol (base); 455.50 g/mol (maleate salt) |
Comparative Analysis with Natural Ergot Alkaloids
Methylergonovine maleate shares structural homology with natural ergot alkaloids but exhibits critical modifications:
- vs. Ergonovine : The addition of a methyl group at C6 enhances lipid solubility, altering receptor-binding kinetics.
- vs. Lysergic acid : Replacement of the carboxyl group with a hydroxymethylpropylamide moiety eliminates psychedelic activity while retaining uterotonic properties.
- vs. Ergotamine : Unlike ergopeptines, methylergonovine lacks the cyclic tripeptide chain, simplifying its pharmacokinetic profile.
Figure 1: Structural Comparison with Natural Analogues
Ergonovine R = -CH₂CH(OH)CH₂CH₃
Methylergonovine R = -CH(CH₂OH)CH₂CH₃ + C6-CH₃
Lysergic acid R = -COOH
IUPAC Nomenclature and Systematic Identification
The systematic name for methylergonovine maleate is:
(8β)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate .
Breakdown of the IUPAC Name:
- Ergoline backbone : Tetracyclic structure with rings labeled A–D.
- Stereochemistry :
- 8β : Indicates the β-orientation of the carboxamide group at position 8.
- 1S : Specifies the S-configuration at the chiral center of the hydroxymethylpropyl side chain.
- Maleate component : Derived from maleic acid (C₄H₄O₄), forming a 1:1 salt with the base compound.
Table 2: Systematic Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 57432-61-8 (maleate salt) | |
| SMILES | CCC@@HNC(=O)[C@@H]1C=C2c3cccc4[nH]cc(c34)C[C@H]2N(C)C1 | |
| InChIKey | UNBRKDKAWYKMIV-QWQRMKEZSA-N |
The maleate salt enhances water solubility, critical for formulation stability, while preserving the compound’s affinity for serotonin (5-HT₂) and adrenergic receptors.
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBRKDKAWYKMIV-QWQRMKEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904978 | |
| Record name | Methylergonovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylergonovine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |
| Record name | Methylergometrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYLERGONOVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylergonovine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Prisms from methanol, acetone, Shiny crystals from benzene | |
CAS No. |
113-42-8 | |
| Record name | Methylergometrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylergometrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylergometrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylergonovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylergometrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLERGONOVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLERGONOVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylergonovine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C with some decomposition, 172 °C | |
| Record name | Methylergometrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYLERGONOVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylergonovine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Recrystallization-Based Purification
The foundational step in methylergonovine maleate production involves recrystallization to achieve pharmaceutical-grade purity. Patent CN105085514B delineates a solvent-mediated approach using methanol, ethanol, or their mixtures (1:5–50 mass ratio) at 50–70°C to dissolve the crude product. Active charcoal (5–20:1 mass ratio relative to the crude product) is introduced to adsorb impurities, followed by hot filtration and controlled cooling to -5–5°C to induce crystallization. Optimized conditions (e.g., 60°C in a 1:10–20 ethanol-methanol mixture with 10:1 charcoal) yield 69–78% recovery and >99.8% purity.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm the compound’s stability, showing a sharp exothermic decomposition peak at 197.7°C without weight loss below 150°C, indicating absence of solvates. Infrared spectroscopy (IR) further validates structural integrity, with characteristic peaks at 3246 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (maleate C=O), and 1059 cm⁻¹ (C-O-C ether linkage).
Solvent System Optimization
Ethanol-methanol blends enhance polymorphic control, critical for batch consistency. Higher ethanol proportions reduce solvent retention, while methanol improves solubility at moderate temperatures. For industrial scalability, a 1:10–20 solvent-to-crude ratio balances yield and solvent recovery costs.
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
The USP32-NF27 monograph specifies an HPLC assay for injection formulations using a C18 column, mobile phase of alcohol-ammonium hydroxide (9:1), and UV detection at 310 nm. Sample preparation involves chloroform extraction to isolate methylergonovine from excipients, achieving >98% accuracy with linearity (r² > 0.999) across 5–50 µg/mL.
Spectroscopic Characterization
X-ray powder diffraction (XRPD) patterns (2θ = 9.459°, 17.820°, 18.740°, 21.159°) serve as a fingerprint for crystal form identification, ensuring interbatch reproducibility. Lot-to-lot comparisons under stress conditions (40°C/75% RH, 4500 lux) show no polymorphic transitions or degradation over 10 days.
Stability and Degradation Pathways
Accelerated Stability Studies
Forced degradation studies reveal sensitivity to oxidation and light. Under oxidative conditions (3% H₂O₂), the maleate moiety undergoes decarboxylation, generating ergoline-related impurities. Photostability testing (ICH Q1B guidelines) mandates amber glass packaging to prevent radical-mediated decomposition.
Long-term stability data (25°C/60% RH) demonstrate <0.1% total impurities after 24 months, meeting ICH Q3A/B thresholds. Key stability indicators include:
| Parameter | Initial | 12 Months | 24 Months |
|---|---|---|---|
| Purity (%) | 99.91 | 99.89 | 99.87 |
| Total Impurities (%) | 0.09 | 0.11 | 0.13 |
| Water Content (%) | 0.05 | 0.06 | 0.07 |
Data derived from CN105085514B and CN105125481A.
Industrial-Scale Production Considerations
Injection Formulation
Patent CN105125481A details an injection protocol using nitrogen sparging to minimize oxidation during filling. Excipients include isoosmotic adjusters (e.g., sodium chloride), pH buffers (citrate, pH 2.5–3.5), and metal chelators (EDTA). Terminal sterilization (115°C/30 min or 121°C/15 min) ensures sterility without compromising stability.
Cost-Efficiency Metrics
A 10,000-liter batch requires:
- Crude methylergonovine maleate : 1,000 kg
- Solvent recovery : 85–90% via distillation
- Active charcoal consumption : 100 kg
- Yield : 730–780 kg (73–78%)
Chemical Reactions Analysis
Types of Reactions: Methylergometrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl halides under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action:
Methylergonovine maleate acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This results in a rapid and sustained tetanic uterotonic effect, which is essential for controlling uterine atony and hemorrhage during the postpartum period .
Pharmacokinetics:
- Administration Routes:
- Intravenous (IV): Immediate onset
- Intramuscular (IM): 2-5 minutes
- Oral: 5-10 minutes
- Bioavailability: Approximately 60% after oral administration; increased to 78% with IM injection during delivery.
- Elimination Half-Life: Mean of 3.39 hours (range: 1.5 to 12.7 hours) following IV administration .
Clinical Applications
1. Prevention and Control of Postpartum Hemorrhage:
Methylergonovine maleate is indicated for routine management after the delivery of the placenta to prevent uterine atony and control hemorrhage. It is particularly effective during the third stage of labor .
2. Management of Uterine Atony:
In cases where there is inadequate uterine contraction leading to excessive bleeding, methylergonovine maleate is administered to restore normal uterine tone and facilitate recovery .
3. Case Studies:
Several studies have documented the efficacy and safety profile of methylergonovine maleate in clinical settings:
- Study on Acute Coronary Syndrome Risk: A retrospective cohort study involving over 2 million deliveries found that methylergonovine was associated with a slightly increased risk of acute coronary syndrome but overall low incidence rates among those exposed .
- Toxicity in Neonates: A case report highlighted the impact of methylergonovine maleate toxicity on neonates, emphasizing the need for careful monitoring when administered to mothers during delivery .
Safety Profile
While methylergonovine maleate is generally safe when used as directed, it can cause side effects such as hypertension, nausea, vomiting, and potential coronary vasospasm. Caution is advised when used in patients with cardiovascular issues due to its vasoconstrictive properties .
Data Summary
| Parameter | Value |
|---|---|
| Chemical Class | Semi-synthetic ergot alkaloid |
| Indications | Postpartum hemorrhage prevention |
| Onset of Action (IV) | Immediate |
| Onset of Action (IM) | 2-5 minutes |
| Onset of Action (Oral) | 5-10 minutes |
| Bioavailability (Oral) | ~60% |
| Bioavailability (IM) | ~78% |
| Half-Life | Mean: 3.39 hours |
Mechanism of Action
Methylergometrine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect. This mechanism shortens the third stage of labor and reduces blood loss .
Comparison with Similar Compounds
Pharmacokinetics
- Routes: Oral (60% bioavailability), intramuscular (IM), or intravenous (IV) .
- Onset : Immediate (IV), 2–5 minutes (IM), 5–10 minutes (oral) .
- Peak Plasma Concentration : 3243 ± 1308 pg/mL (oral) .
Adverse Effects and Contraindications
- Hypertension, vasospasm, nausea, and vomiting .
- Contraindicated in hypertension, cardiovascular disease, and with CYP3A4 inhibitors (e.g., nevirapine) due to ischemia risk .
- Avoid in pregnancy (Category C) and breastfeeding .
Table 1: Comparison of Methylergonovine Maleate with Other Uterotonics and Ergot Derivatives
Detailed Findings
B. Use in Cluster Headaches
- Methylergonovine demonstrated 95% reduction in headache frequency in a pilot study (n=20), comparable to ergotamine but with better tolerability . Unlike ergotamine, methylergonovine’s lower dosing frequency (oral 0.2 mg 3–4×/day) may improve compliance .
C. Pharmacodynamic Nuances
- Receptor Targets: Unlike oxytocin (targets oxytocin receptors), methylergonovine acts on 5-HT, dopamine, and alpha-adrenergic receptors, contributing to both uterine contraction and systemic vasoconstriction .
- Prolactin Effects: Methylergonovine suppresses postpartum prolactin secretion (141 vs. 266 ng/mL in controls), unlike oxytocin .
D. Controversies and Limitations
- Drug Interactions : Concurrent use with beta-blockers or halothane may enhance vasoconstriction or reduce efficacy, respectively .
Biological Activity
Methylergonovine maleate, commonly known as Methergine, is a semi-synthetic ergot alkaloid primarily utilized in obstetric practice to manage uterine atony and prevent postpartum hemorrhage. Its biological activity is characterized by its potent uterotonic effects, which are mediated through its action on smooth muscle receptors. This article delves into the compound's pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.
Chemical and Pharmacological Profile
Chemical Structure:
- Methylergonovine maleate is chemically classified as [8β(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate. It is recognized for its high purity (≥98%) and is available in both injectable and oral formulations .
Mechanism of Action:
- The primary mechanism through which methylergonovine exerts its effects is by acting as an agonist on adrenergic and dopaminergic receptors. Specifically, it binds to the dopamine D1 receptor, enhancing uterine contractions by increasing the tone, rate, and amplitude of rhythmic contractions . This results in a rapid and sustained tetanic effect that effectively shortens the third stage of labor and reduces blood loss during delivery .
Pharmacokinetics
Absorption and Bioavailability:
- Methylergonovine's bioavailability varies significantly with the route of administration:
Half-Life and Clearance:
- The elimination half-life of methylergonovine is approximately 3.39 hours, with hepatic metabolism being the primary route of elimination. The compound does not accumulate with repeated doses .
Clinical Applications
Methylergonovine maleate is primarily indicated for:
- Postpartum Hemorrhage: Used to prevent and control bleeding due to uterine atony.
- Induced Abortion: Assists in uterine contractions during medical abortion procedures.
- Uterine Inertia: Addresses complications associated with ineffective uterine contractions during labor .
Adverse Effects and Contraindications
While methylergonovine is generally safe for use in postpartum settings, it can induce vasoconstriction leading to elevated blood pressure and potential adverse cardiovascular effects. Caution is advised when used alongside other vasoconstrictors or in patients with pre-existing hypertension . Reported side effects include abdominal pain, numbness, tingling in extremities, respiratory depression, and convulsions in cases of overdose .
Case Studies and Research Findings
-
Postpartum Hemorrhage Management:
A retrospective cohort study involving over 2 million women indicated that methylergonovine administration was associated with a relative risk increase for acute coronary syndrome (ACS). However, the absolute risk remained low, suggesting a need for careful monitoring in susceptible populations . -
Migraine Prophylaxis:
Methylergonovine has been explored as a treatment for migraine prophylaxis due to its vasoconstrictive properties. An uncontrolled pilot study showed a significant reduction in headache frequency among cluster headache patients following treatment initiation . -
Uterine Contraction Studies:
Pharmacokinetic studies demonstrated that methylergonovine significantly enhances uterine contractions compared to placebo, supporting its efficacy in clinical settings where rapid uterine tone restoration is critical .
Summary Table of Key Data
| Parameter | Value |
|---|---|
| Chemical Name | Methylergonovine maleate |
| Mechanism of Action | Dopamine D1 receptor agonist |
| Bioavailability (IM) | ~78% |
| Bioavailability (Oral) | ~60% |
| Elimination Half-Life | ~3.39 hours |
| Common Indications | Postpartum hemorrhage |
| Notable Side Effects | Hypertension, abdominal pain |
Q & A
Q. How should researchers reconcile methylergonovine's historical use in postpartum hemorrhage with modern safety concerns?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
